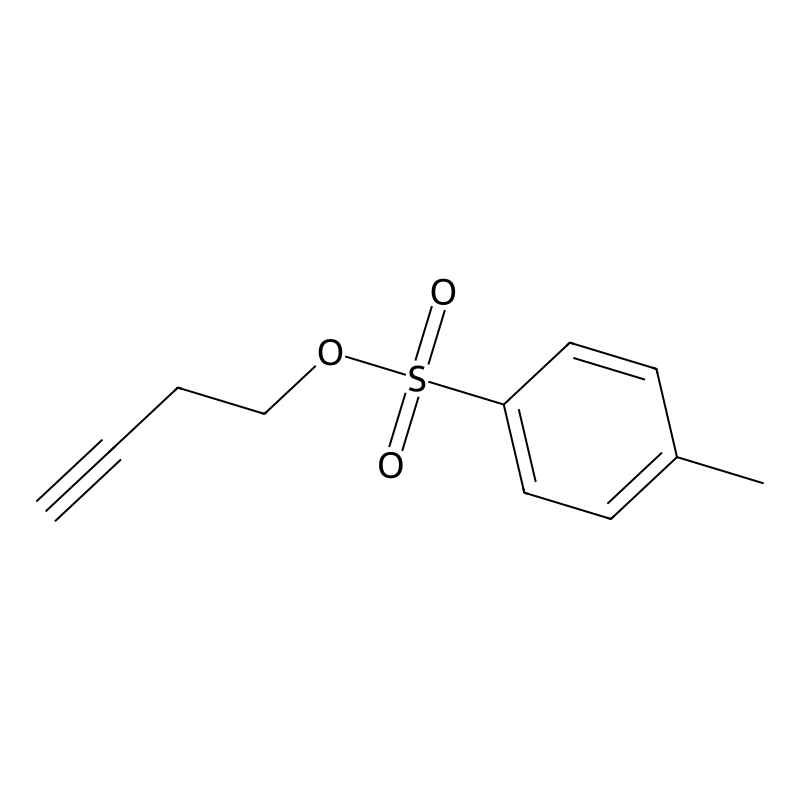

3-Butynyl p-toluenesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Chemical Properties:

3-Butynyl p-toluenesulfonate (3-BPTS) is an organic compound with the chemical formula C₁₁H₁₂O₃S. It is synthesized by reacting 3-butynol with p-toluenesulfonyl chloride in the presence of a base, such as pyridine. 3-BPTS appears as a colorless to light yellow liquid or viscous liquid at room temperature [].

Applications in Organic Chemistry:

-BPTS finds use in various organic chemistry applications due to its unique reactivity profile. Here are some notable examples:

- Alkylation reactions: 3-BPTS acts as a good leaving group in alkylation reactions, allowing the transfer of the 3-butynyl group to nucleophiles. This property makes it useful for introducing a terminal alkyne moiety into various organic molecules [].

- Click chemistry: 3-BPTS can participate in click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloadditions (CuAAC). This reaction allows the efficient formation of triazoles, a valuable class of heterocyclic compounds with diverse applications in medicinal chemistry and materials science [].

- Sonogashira coupling: 3-BPTS can be used as a substrate in Sonogashira coupling reactions, a palladium-catalyzed cross-coupling reaction between terminal alkynes and aryl or vinyl halides. This reaction enables the formation of carbon-carbon bonds between various organic fragments [].

Other Potential Applications:

While research on 3-BPTS is ongoing, some studies suggest its potential application in other areas, including:

- Polymer synthesis: 3-BPTS might be used as a monomer for the synthesis of functional polymers with unique properties due to the presence of the alkyne moiety [].

- Bioconjugation: The alkyne group in 3-BPTS can be exploited for bioconjugation reactions, allowing the attachment of various biomolecules to other entities for targeted drug delivery or bioimaging applications [].

3-Butynyl p-toluenesulfonate is an organic compound with the molecular formula C₁₁H₁₂O₃S and a molecular weight of 224.27 g/mol. It is classified as an alkynyl sulfonate, characterized by the presence of a butynyl group (a three-carbon chain with a triple bond) attached to a p-toluenesulfonate moiety. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds and as a precursor for various chemical transformations .

3-BTS should be handled with care following standard laboratory safety protocols for organic chemicals. Specific data on its toxicity is limited, but potential hazards include:

- Mild irritant: It may cause irritation to skin and eyes upon contact [].

- Suspected endocrine disruptor: Some studies suggest that tosylates might have endocrine-disrupting effects, although further research is needed.

- Flammable: Organic solvents used with 3-BTS should be handled with appropriate precautions regarding flammability.

- Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles, making it useful for introducing various functional groups into organic molecules.

- Cross-Coupling Reactions: It can react with organometallic reagents (such as lithium diorganocopper reagents) to form substituted products, facilitating the construction of complex molecular architectures .

- Hydrolysis: Under acidic or basic conditions, the sulfonate can hydrolyze, releasing p-toluenesulfonic acid and yielding 3-butynol .

While specific biological activities of 3-butynyl p-toluenesulfonate are not extensively documented, compounds with similar structures often exhibit notable biological properties. Sulfonates are known to have antimicrobial and antifungal activities. The presence of the alkyne group may also provide potential for interactions with biological targets, such as enzymes involved in metabolic pathways .

The synthesis of 3-butynyl p-toluenesulfonate typically involves the reaction of 3-butynol with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The general reaction can be summarized as follows:

- Reactants: 3-butynol and p-toluenesulfonyl chloride.

- Conditions: Pyridine serves as a solvent and base to facilitate the reaction.

- Product: The reaction yields 3-butynyl p-toluenesulfonate along with hydrochloric acid as a byproduct.

This method is favored for its straightforward approach to synthesizing the compound efficiently .

3-Butynyl p-toluenesulfonate finds applications in various fields, including:

- Organic Synthesis: It serves as a versatile building block in the synthesis of more complex organic molecules.

- Material Science: Utilized in the preparation of polymers and other materials due to its reactive functional groups.

- Medicinal Chemistry: Potential precursor for designing biologically active compounds or pharmaceuticals .

Interaction studies involving 3-butynyl p-toluenesulfonate focus on its reactivity with nucleophiles and organometallic reagents. These studies help elucidate its role in synthetic pathways and its potential utility in developing new compounds with desired properties. Research indicates that variations in substituents on the aromatic ring can significantly influence reactivity and selectivity in reactions involving this compound .

Several compounds share structural similarities with 3-butynyl p-toluenesulfonate. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Methylbenzenesulfonyl chloride | Sulfonate | Reactive electrophile used in substitution |

| 1-Octyne | Alkyne | Longer carbon chain; lacks sulfonate group |

| Propargyl alcohol | Alcohol | Contains hydroxyl group instead of sulfonate |

Uniqueness

3-Butynyl p-toluenesulfonate is unique due to its combination of an alkyne functionality with a sulfonate group, providing distinct reactivity patterns not found in simple alkynes or sulfonates alone. This dual functionality allows it to serve multiple roles in synthetic chemistry, making it a valuable compound for researchers and chemists alike .

Traditional Esterification Protocols

The classic synthesis of 3-butynyl p-toluenesulfonate involves the esterification of 3-butyn-1-ol with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a suitable base. The traditional protocol typically employs triethylamine as the base in a dichloromethane solvent system at controlled temperatures.

A standard procedure involves dissolving 3-butyn-1-ol in methylene chloride (CH₂Cl₂) with triethylamine, followed by the addition of p-toluenesulfonyl chloride at 0°C. The reaction mixture is then allowed to warm to room temperature over approximately one hour, with stirring continued overnight. The workup involves filtering the precipitated triethylamine hydrochloride, washing the filtrate with water and brine, drying over sodium sulfate, and evaporating the solvent.

Table 1: Traditional Synthesis Parameters for 3-Butynyl p-toluenesulfonate

| Parameter | Conditions |

|---|---|

| Starting Materials | 3-Butyn-1-ol (25 mmol), Triethylamine (30 mmol), p-Toluenesulfonyl chloride (26.25 mmol) |

| Solvent | Dichloromethane (40 mL) |

| Temperature | Initial: 0°C; Final: Room temperature |

| Reaction Time | 20-21 hours |

| Yield | 97% |

| Product Form | Light-yellow oil |

| Purification | Optional silica gel column chromatography (8% EtOAc in hexanes followed by 40% EtOAc in hexanes) |

This classic protocol has been well-established and provides excellent yields (up to 97%) of the desired product. However, the method requires careful temperature control, extended reaction times, and generates triethylamine hydrochloride as a byproduct that must be removed.

Alternative base systems have also been explored, with pyridine being a common substitute for triethylamine. When using pyridine, the reaction is typically conducted at temperatures below 20°C, which can help minimize potential side reactions such as elimination.

Optimized Reaction Conditions

Recent research has focused on optimizing the tosylation conditions to improve efficiency, reduce reaction times, and minimize waste generation. Several key parameters have been identified as critical for successful tosylation of alcohols like 3-butyn-1-ol:

Catalyst Selection: The incorporation of 4-dimethylaminopyridine (DMAP) as a catalyst has significantly improved reaction efficiency. DMAP acts as a nucleophilic catalyst that accelerates the reaction by forming a highly reactive intermediate. Studies have shown that DMAP can improve tosylation yields by approximately 10% compared to non-catalyzed conditions.

Temperature Control: Maintaining low initial temperatures (0-5°C) during tosyl chloride addition is crucial to prevent unwanted side reactions, particularly elimination reactions that can occur with terminal alkynes.

Solvent Effects: While dichloromethane is traditionally used, research has explored alternative solvents including THF-H₂O mixtures and toluene for specific applications. Solvent choice affects substrate solubility, reaction rate, and selectivity.

Base Optimization: The ratio of base to alcohol substrate has been optimized, with research showing that a slight excess of base (typically 1.2 equivalents) provides optimal results while minimizing waste.

An innovative approach involves the use of [DMAPTs]⁺Cl⁻ as a mild and efficient reagent for tosylation. This system allows for regioselective tosylation and permits the recovery of approximately 95% of the DMAP catalyst from the reaction mixture, making it more sustainable.

Table 2: Optimized Reaction Parameters for Enhanced Tosylation

| Parameter | Traditional Conditions | Optimized Conditions | Benefits |

|---|---|---|---|

| Catalyst | None | DMAP (5-10 mol%) | Higher yield, faster reaction |

| Base | Triethylamine (1.2 equiv) | [DMAPTs]⁺Cl⁻ | Improved regioselectivity, catalyst recovery |

| Temperature Protocol | 0°C → RT | Maintained below 5°C during addition, then gradual warming | Reduced side reactions |

| Reaction Monitoring | TLC analysis after fixed time | Real-time TLC monitoring | Precise reaction endpoint determination |

| Reaction Time | 20-21 hours | 4-6 hours | Higher throughput, energy savings |

The optimized conditions not only improve the yield but also enhance the purity of the final product, often eliminating the need for additional purification steps.

Industrial-Scale Production Strategies

Scaling up the synthesis of 3-butynyl p-toluenesulfonate from laboratory to industrial scale presents several challenges that require specific strategies:

Exotherm Management: The reaction between tosyl chloride and alcohols is exothermic. Industrial processes employ specialized cooling systems and controlled addition rates to manage heat release safely. The initial reaction temperature is typically maintained below 5°C during tosyl chloride addition, with gradual warming to room temperature.

Solvent Considerations: While dichloromethane is effective on laboratory scale, industrial applications often seek greener alternatives due to environmental and safety concerns. Recent research has explored aqueous sodium tosylate (NaTos) solutions as sustainable reaction media. This approach not only reduces organic solvent usage but also allows for medium recycling without significant yield loss.

Continuous Flow Processing: Batch processing is being increasingly replaced by continuous flow systems for industrial tosylation reactions. This approach offers better temperature control, consistent product quality, and reduced solvent consumption.

Waste Management: The triethylamine hydrochloride salt byproduct can be significant in large-scale operations. Industrial processes have developed methods for its recovery and repurposing, including regeneration of triethylamine for reuse.

Purification Strategy: Industrial production typically employs crystallization rather than column chromatography for purification. Process parameters have been optimized to obtain 3-butynyl p-toluenesulfonate as a crystalline solid with high purity (>96%).

Table 3: Industrial Scale Production Parameters

| Process Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume | 40-100 mL | 100-1000 L |

| Cooling Method | Ice bath | Jacketed reactors with glycol cooling systems |

| Tosyl Chloride Addition | Manual addition | Controlled mechanical addition with rate monitoring |

| Reaction Monitoring | TLC | In-line HPLC or GC monitoring |

| Workup | Solvent extraction | Continuous liquid-liquid extraction |

| Purification | Column chromatography | Crystallization and filtration |

| Environmental Factor (E-factor) | 10-15 | 5-8 with solvent recycling systems |

Alternative Synthetic Pathways

While the direct tosylation of 3-butyn-1-ol represents the most common approach, several alternative synthetic routes have been developed:

Phase-Transfer Catalysis: Using tetrabutylammonium bromide as a phase-transfer catalyst in a two-phase system (toluene/water) with potassium carbonate as the base. This method is particularly useful for selective tosylation in complex molecules containing multiple reactive sites.

Solvent-Free Conditions: Chemoselective preparation of 3-butynyl p-toluenesulfonate under solvent-free conditions has been reported. This approach uses DMAP as a catalyst with minimal base, providing environmental and economic advantages.

Starting from Alternative Precursors: Instead of beginning with 3-butyn-1-ol, alternative pathways start with 3-butyn-1-bromide or 3-butyn-1-iodide. However, these routes often face challenges with elimination reactions, requiring careful optimization of reaction conditions.

Silyl Tosylate Chemistry: A novel approach involves using silyl tosylate chemistry, particularly useful for preparing cyclic intermediates. While more complex, this methodology offers advantages for specific applications including the synthesis of strained cyclic systems.

Hydrotrope-Mediated Synthesis: Recent research has explored using aqueous sodium tosylate (NaTos) solutions as reaction media for tosylation reactions. This approach enables waste reduction through medium recycling while maintaining high yields.

Table 4: Comparison of Alternative Synthetic Pathways

| Synthetic Method | Starting Materials | Catalyst/Conditions | Advantages | Limitations | Yield Range |

|---|---|---|---|---|---|

| Traditional Tosylation | 3-Butyn-1-ol, TsCl | TEA, CH₂Cl₂, 0°C→RT | Well-established, high yield | Long reaction times, solvent waste | 90-97% |

| Phase-Transfer Catalysis | 3-Butyn-1-ol, TsCl | Bu₄NBr, K₂CO₃, toluene | Selective, reduced base waste | Two-phase system complexity | 83-90% |

| Solvent-Free Method | 3-Butyn-1-ol, TsCl | DMAP | Environmentally friendly, economical | Heat management challenges | 75-85% |

| Silyl Tosylate Route | Silyl enol ethers | p-Toluenesulfonic anhydride | Useful for cyclic systems | Multiple steps, specialized reagents | 70-80% |

| Hydrotrope-Mediated | 3-Butyn-1-ol, TsCl | NaTos solution | Sustainable, recyclable medium | Newer method, less documented | 85-92% |

Each alternative pathway offers distinct advantages for specific applications, with selection depending on factors including scale, available equipment, environmental considerations, and downstream application requirements.

Nucleophilic Substitution Reactions

3-BPTS serves as an effective electrophile in nucleophilic substitution reactions due to the high leaving-group ability of the tosylate moiety. The sulfonate group stabilizes the transition state during bimolecular nucleophilic substitution (SN2) mechanisms, particularly at primary carbon centers. For example, in reactions with alkoxide ions or amines, the tosylate group departs, facilitating the transfer of the 3-butynyl group to the nucleophile [4] [8]. The primary nature of the carbon bearing the tosylate group in 3-BPTS minimizes steric hindrance, favoring SN2 over elimination pathways (E2) [8]. This contrasts with tertiary tosylates, where bulky substituents promote E2 mechanisms [8].

The compound’s utility extends to the synthesis of terminal alkynes via displacement with acetylide ions. Such reactions proceed under mild conditions, highlighting the tosylate’s role in activating the substrate for efficient bond formation [6] [7].

Cross-Coupling Catalysis

3-BPTS participates in transition-metal-catalyzed cross-coupling reactions, acting as an electrophilic alkyne source. Recent advances in cobalt-catalyzed cross-electrophile coupling demonstrate its compatibility with chlorosilanes, yielding alkynylsilanes with high chemoselectivity [7]. The reaction mechanism involves oxidative addition of the cobalt catalyst into the C–S bond of 3-BPTS, followed by transmetalation with the chlorosilane and reductive elimination to form the C–Si bond [7]. This method avoids the need for preformed organometallic reagents, offering a streamlined route to functionalized silanes.

Additionally, palladium-catalyzed couplings with aryl halides enable the synthesis of conjugated enynes, leveraging the tosylate’s ability to act as a leaving group under mild conditions [2]. These transformations underscore 3-BPTS’s versatility in constructing carbon–carbon and carbon–heteroatom bonds.

Gold-Catalyzed Cyclization Pathways

Gold(I) complexes catalyze cycloisomerization reactions of 3-BPTS, exploiting the alkyne’s π-electrophilicity. In one pathway, the gold center coordinates to the triple bond, inducing polarization and facilitating intramolecular attack by nucleophilic residues [3] [9]. For instance, propargyl tosylates analogous to 3-BPTS undergo [4+1] cyclizations with imines to form cyclopent-2-enimines, a process involving sequential alkyne activation and tosylate elimination [9].

The regioselectivity of these cyclizations is influenced by the electronic effects of the tosylate group, which stabilizes intermediates through resonance. This reactivity parallels gold-catalyzed rearrangements of sulfoxides, where the tosylate acts as a redox-active leaving group [3].

Electrophilic Activation Mechanisms

The tosylate group in 3-BPTS enhances electrophilicity at the adjacent carbon, enabling reactions with weak nucleophiles. This activation arises from the sulfonate’s strong electron-withdrawing effect, which polarizes the C–O bond and lowers the energy barrier for substitution [4] [5]. Comparative studies with pentafluorobenzoate leaving groups reveal that tosylates exhibit superior nucleofugality in reactions with carbocations, attributed to their ability to stabilize negative charge through resonance [5].

In Friedel-Crafts alkylations, 3-BPTS delivers the 3-butynyl group to aromatic rings, with the tosylate departing as a stable anion. This reactivity is critical in synthesizing polycyclic aromatic hydrocarbons (PAHs) and heterocycles [2] [9].

Comparative Reactivity with Analogous Tosylates

The reactivity of 3-BPTS diverges significantly from that of alkyl and aryl tosylates. Primary tosylates like 3-BPTS favor SN2 mechanisms due to reduced steric hindrance, whereas tertiary analogs predominantly undergo E2 elimination [8]. Additionally, the alkyne moiety in 3-BPTS introduces unique electronic effects, enhancing its participation in metal-catalyzed reactions compared to saturated analogs [7] [9].

For example, propargyl tosylates undergo gold-catalyzed cyclizations more readily than their alkyl counterparts, as the alkyne’s π-system facilitates coordination to the metal catalyst [9]. This contrast underscores the structural advantages of 3-BPTS in synthetic applications requiring both electrophilic activation and alkyne functionality.

Alkyne Functionalization

The alkyne functionality in 3-butynyl p-toluenesulfonate undergoes diverse transformation reactions, enabling access to numerous synthetic intermediates and products. Electrophilic addition reactions follow Markovnikov regioselectivity, with the electrophile preferentially adding to the less substituted carbon of the alkyne.

Hydration reactions proceed efficiently in the presence of mercury(II) catalysts and acidic conditions, yielding methyl ketones through tautomerization of the initially formed enol intermediate. The reaction typically requires temperatures between 80-120°C and demonstrates excellent Markovnikov selectivity.

Hydroamination reactions catalyzed by gold complexes provide access to enamines and imines with anti-Markovnikov selectivity. These transformations proceed under relatively mild conditions (60-120°C) and show excellent functional group tolerance.

| Transformation | Reagents | Conditions | Product | Selectivity |

|---|---|---|---|---|

| Propargyl alcohol formation | Aldehydes/ketones, base | rt to 60°C | Secondary/tertiary alcohols | Moderate to high |

| Alkyne hydration | H2O, Hg(II), acid | 80-120°C | Methyl ketones | Markovnikov |

| Sonogashira coupling | Aryl halides, Pd catalyst | 80-100°C | Aryl-substituted alkynes | High |

| Glaser coupling | Cu catalyst, oxidant | rt to 80°C | Symmetric diynes | High |

| Hydroamination | Amines, Au catalyst | 60-120°C | Enamines/imines | Anti-Markovnikov |

Heterocyclic Compound Synthesis

3-Butynyl p-toluenesulfonate serves as a crucial building block for heterocyclic synthesis through various cyclization pathways. The terminal alkyne functionality readily participates in azide-alkyne cycloaddition reactions, forming 1,2,3-triazoles that are valuable in pharmaceutical and bioconjugation applications.

Transition-metal-catalyzed hydroarylation reactions enable the synthesis of five-membered heterocycles including pyrroles, furans, and thiophenes. These processes involve the net insertion of the alkyne triple bond into aromatic carbon-hydrogen bonds, resulting in regioselective and stereoselective formation of functionalized heterocycles.

Rhodium-catalyzed hydroamination and cyclization reactions provide access to nitrogen-containing heterocycles. The mechanism involves coordination of the alkyne to the metal center, followed by intramolecular nucleophilic attack and subsequent cyclization to form the heterocyclic product.

| Heterocycle Type | Synthetic Route | Key Intermediates | Ring Size | Applications |

|---|---|---|---|---|

| Triazoles | Azide-alkyne cycloaddition | Alkyne-azide complex | 5-membered | Bioconjugation, pharmaceuticals |

| Pyrroles | Hydroamination/cyclization | Aminoalkyne | 5-membered | Natural products, materials |

| Furans | Cycloisomerization | Oxyalkyne | 5-membered | Pharmaceuticals, polymers |

| Thiophenes | Thiol addition/cyclization | Thioalkyne | 5-membered | Electronic materials |

| Pyridines | Multicomponent reaction | Nitrile-alkyne adduct | 6-membered | Pharmaceuticals, agrochemicals |

Polymerization Initiators

3-Butynyl p-toluenesulfonate demonstrates potential as a polymerization initiator through radical generation mechanisms. The p-toluenesulfonate group can undergo homolytic cleavage under thermal or photochemical conditions, generating sulfonyl radicals that initiate polymerization processes.

In cationic polymerization systems, the compound acts as a cationogen, where the tosylate group functions as a leaving group to generate carbocationic species. These cations can initiate the polymerization of electron-rich monomers such as vinyl ethers and styrene derivatives under appropriate conditions.

The sulfonyl radical generated from thermal or photochemical decomposition exhibits excellent stability and reactivity characteristics for controlled radical polymerization techniques. These radicals demonstrate superior performance compared to conventional carbon-centered radicals in reversible addition-fragmentation chain transfer (RAFT) polymerization processes.

Recent studies have explored the use of sulfonate esters as regulators in radical polymerization reactions, where they control molecular weight distribution and polymer architecture. The unique electronic properties of the sulfonyl group enable precise control over polymerization kinetics and termination processes.

Click Chemistry Precursors

3-Butynyl p-toluenesulfonate serves as an excellent precursor for click chemistry applications, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The terminal alkyne functionality reacts efficiently with azides in the presence of copper(I) catalysts to form 1,4-disubstituted 1,2,3-triazoles with high regioselectivity.

The compound's compatibility with various click chemistry protocols makes it valuable for bioconjugation applications. The tosylate group can be readily displaced by nucleophiles, allowing for the introduction of diverse functional groups prior to click reactions.

Strain-promoted azide-alkyne cycloaddition (SPAAC) reactions can be facilitated through structural modifications of 3-butynyl p-toluenesulfonate. Although the terminal alkyne itself does not participate directly in SPAAC, the compound serves as a precursor for the synthesis of cyclooctyne derivatives that undergo copper-free click reactions.

| Click Reaction | Catalyst/Conditions | Regioselectivity | Biocompatibility | Rate |

|---|---|---|---|---|

| CuAAC | Cu(I), ligand | 1,4-disubstituted | Good with ligands | Fast |

| RuAAC | Ru(II) complex | 1,5-disubstituted | Moderate | Moderate |

| SPAAC | Strain-activated | 1,4-disubstituted | Excellent | Slow to moderate |

| Thiol-yne | Radical initiator | Anti-Markovnikov | Good | Fast |

| Oxime ligation | Aldehyde/ketone partner | E/Z mixtures | Excellent | Moderate |

The versatility of 3-butynyl p-toluenesulfonate in click chemistry extends to thiol-yne reactions, where the alkyne undergoes radical-mediated addition with thiols. These reactions proceed rapidly under mild conditions and demonstrate excellent functional group tolerance, making them suitable for polymer modifications and surface functionalization applications.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant